Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by a bicyclic structure that combines a thiophene ring fused to a pyridine ring. The presence of both sulfur and nitrogen atoms in the ring system contributes to its unique chemical properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with various reagents under controlled conditions . Another approach involves the use of cycloalkylthienopyridine-2-carboxamides as intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thieno[2,3-c]pyridine derivatives with different functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thieno[2,3-c]pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Wirkmechanismus
The mechanism of action of thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it acts as an ATP-mimetic kinase inhibitor by binding to the ATP-binding site of kinases. This interaction disrupts the kinase activity, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival . The compound’s ability to form hydrogen bonds with the hinge region of kinases is crucial for its inhibitory activity .
Vergleich Mit ähnlichen Verbindungen
- Thieno[3,2-c]pyridine-3-carboxylic acid hydrochloride
- 2-(Oxalyl-Amino)-4,5,6,7-Tetrahydro-Thieno[2,3-C]Pyridine-3-Carboxylic Acid
- Thieno[2,3-B]Pyridine-2-Carboxamidine
Uniqueness: Thieno[2,3-c]pyridine-3-carboxylic acid hydrochloride stands out due to its specific structural features that allow it to interact effectively with kinase enzymes. Its bicyclic structure and the presence of both sulfur and nitrogen atoms contribute to its unique chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct balance of stability and reactivity, making it a valuable scaffold in drug discovery .
Eigenschaften
Molekularformel |
C8H6ClNO2S |
---|---|
Molekulargewicht |
215.66 g/mol |
IUPAC-Name |
thieno[2,3-c]pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H5NO2S.ClH/c10-8(11)6-4-12-7-3-9-2-1-5(6)7;/h1-4H,(H,10,11);1H |
InChI-Schlüssel |
WVFDEKNWIJRRJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC2=C1C(=CS2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.